molecular formula C28H21BrN2O B14584735 N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide CAS No. 61123-60-2

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide

Cat. No.: B14584735
CAS No.: 61123-60-2
M. Wt: 481.4 g/mol
InChI Key: LGRNTDXCVXDMAJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a benzamide structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a condensation reaction with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the indole derivative. Finally, the benzamide moiety is introduced through an amide coupling reaction using benzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Phenyl-substituted benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: As a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors in the body. The bromophenyl group may enhance binding affinity to certain molecular targets, while the benzamide structure can facilitate interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
  • N-(4-Fluorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
  • N-(4-Methylphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide

Uniqueness

N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than other halogens, which can lead to different binding modes and biological activities.

Properties

CAS No.

61123-60-2

Molecular Formula

C28H21BrN2O

Molecular Weight

481.4 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[1H-indol-3-yl(phenyl)methyl]benzamide

InChI

InChI=1S/C28H21BrN2O/c29-22-15-17-23(18-16-22)31(28(32)21-11-5-2-6-12-21)27(20-9-3-1-4-10-20)25-19-30-26-14-8-7-13-24(25)26/h1-19,27,30H

InChI Key

LGRNTDXCVXDMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5

Origin of Product

United States

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